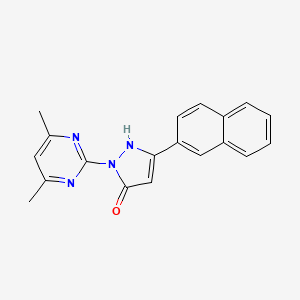

1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-2-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-5-naphthalen-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-12-9-13(2)21-19(20-12)23-18(24)11-17(22-23)16-8-7-14-5-3-4-6-15(14)10-16/h3-11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMVGUYRSMUENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC4=CC=CC=C4C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-2-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a diketone, the pyrimidine ring can be formed through cyclization reactions.

Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Formation of the Pyrazole Ring: The final step might involve the formation of the pyrazole ring through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or other reducing agents.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits moderate to good antimicrobial activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study reported that metal complexes derived from this compound showed enhanced antimicrobial properties compared to the free ligand, indicating potential applications in developing new antibiotics .

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity against fungi such as:

- Aspergillus niger

- Candida albicans

The mechanism of action appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, contributing to its potential use in therapeutic applications aimed at combating oxidative damage in cells .

Case Study 1: Metal Complexes

A study focused on the synthesis of metal complexes with 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-2-yl)-1H-pyrazol-5-ol demonstrated that these complexes possess enhanced stability and biological activity. The complexes were characterized using various spectroscopic techniques (IR, NMR) and exhibited significant antimicrobial and antifungal activities compared to the uncoordinated ligand .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the interaction of this compound with various biological targets. The results indicated strong binding affinities to proteins involved in bacterial survival mechanisms, suggesting its potential as a lead compound for drug development aimed at treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-2-yl)-1H-pyrazol-5-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Key Observations :

- Tetrazolylmethyl derivatives exhibit enhanced hydrogen-bonding capacity due to the tetrazole ring, which may improve interactions with biological targets such as enzymes or receptors .

- Trifluoromethyl-substituted analogs demonstrate increased lipophilicity and metabolic stability, making them suitable for anti-inflammatory applications .

- Bipyrazole derivatives show expanded π-conjugation, which could enhance antimicrobial activity by disrupting bacterial membrane integrity .

Critical Analysis :

- Tetrazolylmethyl analogs exhibit confirmed activity against Influenza A virus (IC₅₀ = 2.3–5.6 μM), attributed to their ability to mimic nucleoside structures .

- Trifluoromethylpyrazoles show potent COX-2 inhibition (IC₅₀ = 0.8–1.2 μM), outperforming traditional NSAIDs in selectivity .

- Bipyrazoles demonstrate broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL against S. aureus and C. albicans), linked to their dual hydrogen-bonding and hydrophobic interactions .

Physicochemical Properties

Table 3: Physicochemical Comparisons

| Property | Target Compound | Tetrazolylmethyl Analog | Trifluoromethylpyrazole | Bipyrazole Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~375 | ~388 | ~320 | ~450 |

| LogP (Predicted) | 3.2 | 2.8 | 3.5 | 2.5 |

| Hydrogen Bond Donors | 2 | 3 | 1 | 2 |

| Aromatic Rings | 3 | 3 | 2 | 4 |

Insights :

- The naphthalen-2-yl group increases molecular weight and logP compared to phenyl-substituted analogs, suggesting reduced aqueous solubility but improved membrane permeability.

- Tetrazolylmethyl derivatives have higher hydrogen-bonding capacity, favoring target engagement in polar environments .

- Bipyrazoles exhibit the highest aromaticity, which may correlate with enhanced stacking interactions in DNA or protein binding .

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-2-yl)-1H-pyrazol-5-ol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, antifungal, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with naphthalene derivatives in the presence of appropriate catalysts. The structural characterization is often performed using techniques such as IR spectroscopy, UV-visible spectroscopy, and NMR spectroscopy. For instance, a related study synthesized a Schiff base derivative that exhibited significant biological activities and was characterized through various spectroscopic methods .

Antimicrobial Activity

Research has shown that This compound exhibits moderate to good antimicrobial activity against several bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In studies involving metal complexes derived from similar ligands, it was reported that these compounds demonstrated effective bactericidal and fungicidal properties . The interaction with bacterial proteins essential for survival was also investigated through molecular docking studies, indicating potential as a therapeutic agent against resistant strains .

Antifungal Activity

The compound has also shown antifungal properties against fungi such as:

- Aspergillus niger

- Candida albicans

The antifungal activity is attributed to the ability of the compound to disrupt fungal cell membranes and inhibit essential metabolic pathways .

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits significant antioxidant activity. It has been evaluated using assays such as DPPH radical scavenging and ferrous ion chelation tests. These assays suggest that the compound can effectively neutralize free radicals and may protect against oxidative stress-related cellular damage .

Case Studies

Several studies have documented the biological activities of related compounds:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antibacterial activity against multiple pathogens. The results indicated that certain substitutions on the pyrazole ring enhanced antibacterial efficacy significantly compared to standard antibiotics .

- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with biological targets at the molecular level. For instance, docking studies revealed binding affinities that correlate with observed biological activities, suggesting mechanisms of action at play in microbial inhibition .

- Pharmacological Profiles : Other research highlighted the pharmacological potential of pyrazole derivatives in treating inflammation and pain, further supporting their therapeutic applications beyond antimicrobial effects .

Q & A

Q. What synthetic strategies are effective for preparing 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-2-yl)-1H-pyrazol-5-ol?

The compound is synthesized via a multi-step process:

- Step 1 : Condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux to form a hydrazone intermediate.

- Step 2 : Acid-catalyzed rearrangement (e.g., acetic acid) to yield 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione.

- Step 3 : Reaction with naphthalen-2-yl hydrazine in ethanol with concentrated HCl or ethanol/AcOH/sodium acetate to form the final bipyrazol derivative. Yields exceeding 80% are achievable with optimized stoichiometry and solvent systems .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : Assign proton environments (e.g., pyrimidine protons at δ 6.8–7.2 ppm; naphthalene aromatic protons at δ 7.4–8.2 ppm) and carbon backbone.

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and pyrazole ring (1600–1650 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 383.142) and fragmentation patterns.

- Elemental Analysis : Ensure >98% purity by C, H, N content .

Q. How is the antibacterial activity of this compound assessed in academic research?

Standard protocols involve:

- Microbial Strains : Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

- Agar Diffusion/Broth Dilution : Determine minimum inhibitory concentrations (MICs) using serial dilutions (e.g., 1–100 µg/mL).

- Controls : Compare with known antibiotics (e.g., ampicillin) and solvent blanks. Activity is often linked to the pyrazole-pyrimidine scaffold disrupting bacterial membrane integrity .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

- 2D NMR : Use COSY and HSQC to correlate ambiguous proton-carbon assignments (e.g., distinguishing pyrimidine vs. pyrazole protons).

- X-ray Crystallography : For crystalline samples, refine structures using SHELXL (SHELX suite) to resolve positional disorder or tautomerism.

- Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What factors influence reaction yields when varying aryl hydrazines in the final synthesis step?

Key variables include:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on hydrazines may reduce yields due to steric hindrance.

- Solvent Optimization : Ethanol/AcOH mixtures (4:1) enhance solubility of hydrophobic hydrazines (e.g., naphthalen-2-yl derivatives).

- Catalysis : Trace HCl (0.1–0.5 M) accelerates cyclization by protonating intermediates. Yields range from 60–95% depending on substituent compatibility .

Q. How can computational methods aid in predicting the compound’s bioactivity?

- Molecular Docking : Screen against bacterial enzyme targets (e.g., E. coli DNA gyrase) using AutoDock Vina to identify binding modes.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with MIC values to prioritize hydrazine derivatives for synthesis.

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~3.2, high GI absorption) .

Q. What strategies mitigate decomposition during biological assays?

- Stability Testing : Monitor compound integrity in assay media (e.g., PBS, pH 7.4) via HPLC at 24/48-hour intervals.

- Cryoprotection : Store stock solutions in DMSO at -80°C to prevent hydrolysis.

- Light Sensitivity : Shield naphthalene-containing derivatives from UV exposure to avoid photodegradation .

Data Analysis & Troubleshooting

Q. How to address inconsistent antimicrobial activity results across replicates?

- Purity Verification : Re-run HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Strain Validation : Use ATCC-certified microbial strains to rule out contamination.

- Solvent Controls : Ensure DMSO concentrations ≤1% to avoid solvent toxicity artifacts .

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Disorder : Naphthalene rings may exhibit positional disorder; refine using PART instructions in SHELXL.

- Twining : Apply TWIN/BASF commands in SHELX for pseudo-merohedral twinning.

- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve hydrogen bonding (e.g., O-H···N interactions) .

Methodological Innovations

Q. Can green chemistry principles be applied to improve the synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.